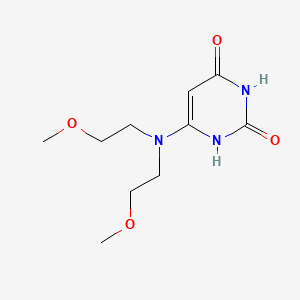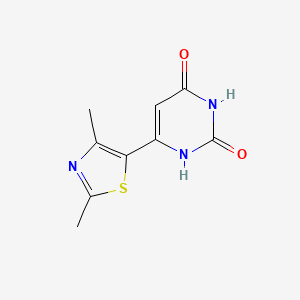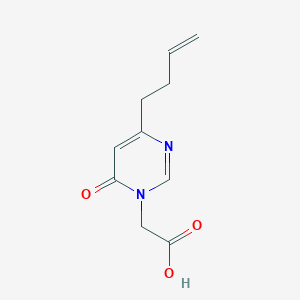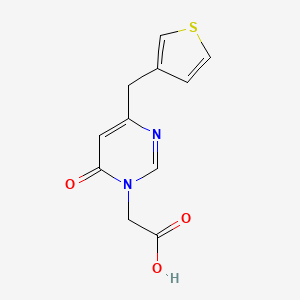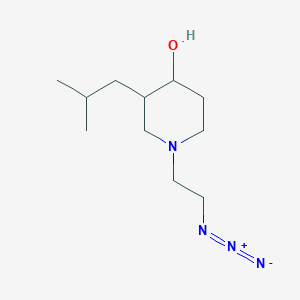
1-(2-アジドエチル)-3-イソブチルピペリジン-4-オール
概要
説明
The compound “1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol” is a derivative of piperidine, which is a common structure in many pharmaceuticals and other bioactive compounds . The azidoethyl group could potentially be used in click chemistry reactions, which are widely used in drug discovery and bioconjugation .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azido compounds are often synthesized through nucleophilic substitution reactions where an alkyl halide is reacted with sodium azide .Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has an azido group (-N3), an isobutyl group, and a hydroxyl group (-OH) attached to the piperidine ring .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions. One of the most common is the Staudinger reaction, where the azide reacts with a phosphine to yield an iminophosphorane . Another common reaction is the “click reaction” or Huisgen 1,3-dipolar cycloaddition, where the azide reacts with an alkyne to form a 1,2,3-triazole .科学的研究の応用
合成アプローチと応用
アジドとポルフィリン系化合物(ポルフィリンやコロールなどの大環状分子)は、重要な生物学的特性を有する新しい誘導体や新しい材料の構成要素を生み出すことができます . 共役スペーサーを持つアルキニル化Zn(II)ポルフィリンとアジド部分1の反応は、マイクロ波照射下で行われました .
各種ヘテロ環の合成
有機アジドは、ピロールなど、1つのヘテロ原子を含む五員環の様々なヘテロ環を合成してきました。 また、ピラゾール、イソキサゾール、オキサゾール、チアゾール、オキサジン、ピリミジンなど、2つのヘテロ原子を含むヘテロ環の合成にも関与しています .
生体結合
1-(2-アジドエチル)ピロリジン中のアジド基は、生体結合を含む様々な用途に役立つ化合物となります.
クリックケミストリー
1-(2-アジドエチル)ピロリジンは、クリックケミストリーに使用されています。クリックケミストリーは、様々な材料の中で小さなユニットを結合させる化学反応の一種です.
創薬
1-(2-アジドエチル)ピロリジンは、創薬に使用されており、新しい治療薬の開発に貢献しています.
医薬品化学における合成
Safety and Hazards
将来の方向性
作用機序
Target of Action
Azido compounds are often used in bioconjugation reactions, such as “click chemistry”, where they can react with alkynes to form stable triazole rings . Therefore, the primary targets of “1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol” could be alkyne-functionalized molecules in a biological system.
Mode of Action
The azido group in “1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol” could potentially react with alkynes present in the system to form a stable triazole ring . This reaction is highly specific and occurs under mild conditions, which makes it suitable for use in biological systems.
Pharmacokinetics
The azido group is generally stable and resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .
Action Environment
The action, efficacy, and stability of “1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other reactive species. The azido group is generally stable under a wide range of conditions, which could enhance the stability of the compound .
生化学分析
Biochemical Properties
1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound interacts with various enzymes and proteins, often through the azido group, which can form covalent bonds with other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative polymerization, such as sodium periodate . These interactions can lead to the formation of stable complexes that are useful in studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of 1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of digestive enzymes like amylase, lipase, and trypsin, leading to changes in cellular metabolism and function . Additionally, its impact on gene expression can result in altered cellular responses, making it a valuable tool for studying cellular dynamics.
Molecular Mechanism
At the molecular level, 1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, where the azido group plays a crucial role. This compound can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues, thereby altering the enzyme’s activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable in aqueous solutions but can degrade under certain conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol vary with different dosages. At lower doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cellular damage or altered physiological responses. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it may interact with enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting overall metabolic balance.
Transport and Distribution
The transport and distribution of 1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through receptor-mediated endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cell, it can localize to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.
特性
IUPAC Name |
1-(2-azidoethyl)-3-(2-methylpropyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O/c1-9(2)7-10-8-15(5-3-11(10)16)6-4-13-14-12/h9-11,16H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNOAXNYYEBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



